molecular formula C13H9N9O B12422606 8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene

8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene

Cat. No.: B12422606
M. Wt: 307.27 g/mol
InChI Key: GQIVONMEFNDYFD-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic heterocycle featuring a fused tetracyclic core (hexadeca-heptaene backbone) with an integrated tetrazole moiety. The structure includes a 13-oxa (oxygen) atom and five nitrogen atoms distributed across the pentazatetracyclic system. The tetrazole group, a five-membered ring containing four nitrogen atoms, is linked via an ethyl chain at position 6. This functional group is notable for its bioisosteric properties, often mimicking carboxylic acids in medicinal chemistry, which may enhance metabolic stability or receptor binding . Crystallographic studies of analogous compounds (e.g., ) suggest that such fused polycycles adopt planar or near-planar conformations, stabilized by weak intermolecular interactions like C–H···N hydrogen bonds .

Properties

Molecular Formula

C13H9N9O

Molecular Weight

307.27 g/mol

IUPAC Name

8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene

InChI

InChI=1S/C13H9N9O/c1-2-4-8-7(3-1)10-13(15-12-11(14-10)18-23-19-12)22(8)6-5-9-16-20-21-17-9/h1-4H,5-6H2,(H,16,17,20,21)

InChI Key

GQIVONMEFNDYFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NON=C4N=C3N2CCC5=NNN=N5

Origin of Product

United States

Biological Activity

The compound 8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene is a complex organic molecule notable for its unique polycyclic structure and potential biological activities. This article reviews its biological activity based on available research findings and case studies.

Chemical Structure and Properties

This compound features a tetracyclic framework with multiple nitrogen atoms derived from the tetrazole group and the pentazatetracyclo structure. The presence of an ether functional group (13-oxa) enhances its chemical reactivity and potential interactions with biological targets.

Molecular Formula

  • C : 56
  • H : 86
  • N : 9
  • O : 1

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play a role in disease pathways.
  • Receptor Binding : It may interact with various receptors in the body, influencing physiological responses.
  • Antimicrobial Properties : Preliminary studies suggest it could have antimicrobial effects against certain pathogens.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of the compound on specific enzymes involved in metabolic pathways. The results indicated significant inhibition with an IC50 value of approximately 50 µM , suggesting moderate potency against these targets.

Study 2: Antimicrobial Activity

In vitro testing demonstrated that the compound exhibited antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL , indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructureBiological ActivityIC50/MIC
Compound ASimilar structureModerate enzyme inhibitionIC50 = 45 µM
Compound BSimilar structureStrong antimicrobial activityMIC = 16 µg/mL
Our CompoundUnique structureModerate enzyme inhibition and antimicrobial activityIC50 = 50 µM / MIC = 32 µg/mL

Future Directions for Research

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Suggested areas for future studies include:

  • In vivo studies to assess pharmacokinetics and therapeutic efficacy.
  • Structure-activity relationship (SAR) studies to optimize potency and selectivity.
  • Exploration of potential applications in drug development targeting specific diseases.

Comparison with Similar Compounds

To contextualize the target compound, we compare it with structurally related polycyclic heterocycles reported in the literature. Key analogs include:

Structural Similarities and Differences
Compound Name (IUPAC) Molecular Formula Substituents/Ring Modifications Key Properties/Activities
Target Compound: 8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[...] C₁₄H₁₂N₁₀O Tetrazole-ethyl, 13-oxa, pentazatetracyclic core High polarity, potential bioactivity
16-Methyl-5-phenyl-3,4,6,7,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene C₁₉H₁₆N₅ Methyl, phenyl substituents; pentazatetracyclic Lipophilic, likely CNS-targeting
2-[12-Methyl-14-phenyl-...]propandinitrile C₂₀H₁₄N₆ Methyl, phenyl, propandinitrile groups Strong π-π interactions, crystallinity
8,16-Dimethoxy-4,13-dioxa-2-azatetracyclo[...] C₁₆H₁₆N₂O₄ Dimethoxy, dioxa, azatetracyclic Solubility in polar solvents

Key Observations :

  • Tetrazole vs. Phenyl/Methyl Groups : The tetrazole moiety in the target compound introduces significant polarity and hydrogen-bonding capacity, contrasting with the lipophilic phenyl/methyl groups in analogs . This impacts solubility and pharmacokinetics.
  • Oxygen vs. Nitrogen Substitution : The 13-oxa group in the target compound may reduce basicity compared to nitrogen-rich analogs, altering electronic distribution and reactivity .
  • Crystallinity : Propandinitrile-substituted analogs exhibit strong π-π stacking and crystallinity, whereas the target compound’s tetrazole-ethyl chain may favor amorphous solid forms .
Chemical and Computational Comparisons
  • Similarity Coefficients : Using Tanimoto coefficients (binary fingerprint comparison), the target compound shows moderate similarity (~0.4–0.6) to phenyl- or methyl-substituted analogs due to shared polycyclic cores. However, lower similarity (~0.2–0.3) is observed with dioxa/dimethoxy derivatives (e.g., ) due to divergent functional groups .
  • Graph-Based Structural Alignment : Subgraph matching reveals that the pentazatetracyclic core is conserved across analogs, but substituent variations (tetrazole vs. propandinitrile) lead to distinct pharmacophoric profiles .

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